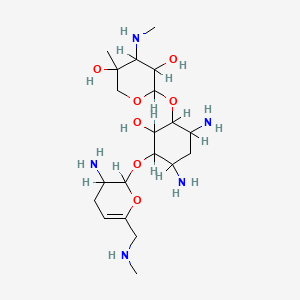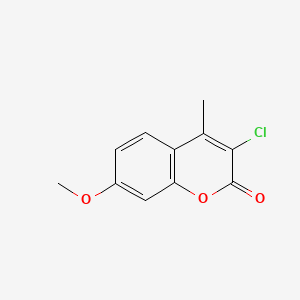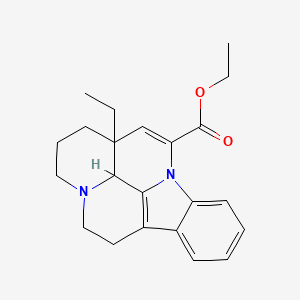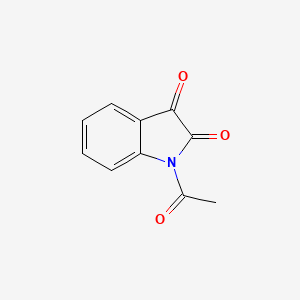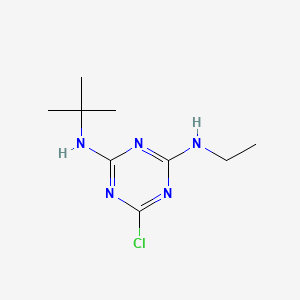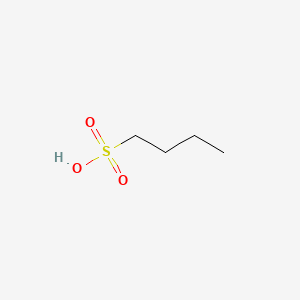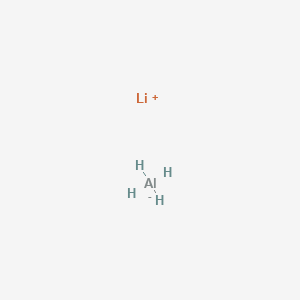
Lithium tetrahydridoaluminate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Lithium tetrahydroaluminate is a lithium salt.
Aplicaciones Científicas De Investigación
1. Synthesis and Material Science
Lithium tetrahydridoaluminate (LiAlH4) has been explored in the synthesis of various compounds. For instance, Kojima et al. (2007) demonstrated the direct synthesis of LiAlH4 by a mechanochemical reaction involving the ball-milling of lithium hydride (LiH) and aluminum (Al) in a hydrogen atmosphere. This process also resulted in the formation of lithium hexahydridoaluminate (Li3AlH6) (Kojima et al., 2007).
2. Potential in Neuroprotection
Research by Forlenza et al. (2014) has considered lithium as a neuroprotective agent, suggesting its application in treating neurodegenerative disorders like Alzheimer's disease (AD) and amyotrophic lateral sclerosis (ALS). The neuroprotective effects of lithium are thought to stem from its modulation of various cellular processes, including neurotrophic response and inflammation regulation (Forlenza, De-Paula, & Diniz, 2014).
3. Influence on Molecular and Cellular Pathways
Studies have also highlighted lithium's impact on molecular and cellular pathways. For example, Yin et al. (2006) found that lithium influences the circadian rhythm by modulating the activity of the nuclear receptor Rev-erbα, a component of the peripheral clock. This research suggests lithium's broader implications in regulating circadian rhythms (Yin, Wang, Klein, & Lazar, 2006).
4. Potential in Cognitive and Mental Health Research
Research into lithium's effects on cognitive and mental health has revealed its possible roles beyond mood stabilization. Forlenza et al. (2019) explored lithium’s effects on older adults with mild cognitive impairment, finding that it could attenuate cognitive and functional decline. This suggests its potential utility in the prevention or treatment of dementia-related conditions (Forlenza, Radanovic, Talib, & Gattaz, 2019).
Propiedades
Nombre del producto |
Lithium tetrahydridoaluminate |
|---|---|
Fórmula molecular |
AlH4Li |
Peso molecular |
38 g/mol |
Nombre IUPAC |
lithium;alumanuide |
InChI |
InChI=1S/Al.Li.4H/q-1;+1;;;; |
Clave InChI |
OCZDCIYGECBNKL-UHFFFAOYSA-N |
SMILES canónico |
[Li+].[AlH4-] |
Sinónimos |
LiAlD4 LiAlH4 lithium aluminum deuteride lithium aluminum hydride |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



